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Compound of Interest

Compound Name:
4-Bromo-3-chloro-5,8-

difluoroquinoline

Cat. No.: B571986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-chloro-5,8-
difluoroquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and

drug discovery. Due to the structural motifs present, this compound belongs to a class of

molecules known for a wide array of biological activities. This document collates its

fundamental physicochemical properties, outlines plausible experimental protocols for its

synthesis and analysis, and explores its potential roles in modulating key cellular signaling

pathways.

Data Presentation
The quantitative data for 4-Bromo-3-chloro-5,8-difluoroquinoline are summarized in the

table below.
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Property Value

Molecular Weight 278.48 g/mol

Molecular Formula C₉H₃BrClF₂N

CAS Number 1210275-42-5

Physical Form Solid

SMILES String BrC1=C(Cl)C=NC(C1=C(F)C=C2)=C2F

InChI Key UISSAMSFPLEPEJ-UHFFFAOYSA-N

Experimental Protocols
While specific experimental details for 4-Bromo-3-chloro-5,8-difluoroquinoline are not

extensively published, the following protocols are based on established methods for the

synthesis and analysis of halogenated quinolines, such as the Friedländer synthesis.[1][2][3][4]

[5]

Representative Synthesis via Modified Friedländer
Annulation
This protocol describes a plausible synthesis of a polysubstituted quinoline ring. The

Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a

compound containing an α-methylene group.[1][2][4]

Materials:

2-amino-3,6-difluorobenzaldehyde

3-bromo-2-chloro-3-oxopropanal (or a suitable equivalent α-halo-β-dicarbonyl compound)

Base catalyst (e.g., piperidine, sodium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic

acid)

Ethanol or another suitable solvent
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Standard laboratory glassware for reflux and extraction

Rotary evaporator

Thin-layer chromatography (TLC) apparatus

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 2-amino-3,6-difluorobenzaldehyde (1 equivalent) in ethanol.

Addition of Reagents: To this solution, add 3-bromo-2-chloro-3-oxopropanal (1.1 equivalents)

followed by a catalytic amount of piperidine.

Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The

reaction is typically complete within 4-12 hours.

Work-up: After completion, cool the reaction mixture to room temperature. Remove the

solvent under reduced pressure using a rotary evaporator.

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium

bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

Purification: Filter the drying agent and concentrate the organic layer. Purify the crude

product by column chromatography on silica gel using a hexane/ethyl acetate gradient to

yield the pure 4-Bromo-3-chloro-5,8-difluoroquinoline.

Characterization of the Synthesized Compound
The identity and purity of the synthesized 4-Bromo-3-chloro-5,8-difluoroquinoline can be

confirmed using standard analytical techniques.

Materials:

Nuclear Magnetic Resonance (NMR) spectrometer

Mass Spectrometer (MS)
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Infrared (IR) spectrometer

High-Performance Liquid Chromatography (HPLC) system

Procedure:

NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated

solvent (e.g., CDCl₃). Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra to confirm the

chemical structure and the positions of the substituents.

Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer to

determine the exact mass and confirm the molecular formula.

IR Spectroscopy: Obtain an IR spectrum of the compound to identify the characteristic

functional groups present in the molecule.

Purity Analysis: Assess the purity of the final compound using HPLC.

Potential Biological Activity and Signaling Pathways
Quinoline derivatives are a prominent class of compounds in drug discovery, with many

exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-

inflammatory properties.[6][7][8][9][10] Halogenated quinolines, in particular, have been

investigated as inhibitors of various protein kinases and signaling pathways implicated in

cancer.[7][11][12][13]

Role as Kinase Inhibitors
Many quinoline-based small molecules have been developed as kinase inhibitors, targeting key

enzymes in signaling pathways that drive tumor growth and proliferation.[7][12] These

compounds often target receptors such as c-Met, vascular endothelial growth factor receptor

(VEGFR), and epidermal growth factor receptor (EGFR), thereby interfering with downstream

pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK cascades.[13]
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Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by quinoline derivatives.
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Modulation of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is

another critical regulator of cellular processes, including inflammation and cell survival.

Aberrant NF-κB signaling is implicated in various diseases, including cancer. Some quinoline

derivatives have been shown to inhibit this pathway.[14][15][16][17]
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Caption: NF-κB signaling pathway and potential points of inhibition by quinoline derivatives.
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General Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening a novel compound like 4-
Bromo-3-chloro-5,8-difluoroquinoline for potential biological activity.
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Caption: A general workflow for the bioactivity screening of a novel chemical entity.
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Conclusion
4-Bromo-3-chloro-5,8-difluoroquinoline is a halogenated quinoline with potential for further

investigation in the field of drug discovery. Its structural similarity to other biologically active

quinolines suggests that it may exhibit interesting properties as a modulator of key cellular

pathways. The provided representative protocols offer a starting point for its synthesis and

characterization, while the outlined signaling pathways highlight potential areas for future

bioactivity screening and mechanistic studies. Further research is warranted to fully elucidate

the therapeutic potential of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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